molecular formula C15H13NO3 B1673617 Ketorolac CAS No. 74103-06-3

Ketorolac

Cat. No.: B1673617
CAS No.: 74103-06-3
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-UHFFFAOYSA-N
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Description

Ketorolac tromethamine is a non-steroidal anti-inflammatory drug (NSAID) approved for short-term management of moderate-to-severe pain. It inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Unlike other NSAIDs, this compound is unique due to its potent analgesic properties, often compared to opioids, but without the risk of dependence . Recent studies highlight its expanded roles, including perioperative analgesia, ophthalmic anti-inflammatory use, and emerging applications in oncology, such as targeting DDX3 in oral cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to improve yield and purity while reducing production costs and waste. The process integrates oxidative condensation, cyclization, and hydrolysis decarboxylation into a one-pot continuous reaction .

Chemical Reactions Analysis

Types of Reactions: Ketorolac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of this compound .

Scientific Research Applications

Pain Management

Ketorolac is predominantly utilized for pain relief in various clinical situations:

  • Postoperative Pain : It is effective in managing pain after surgical procedures, often reducing the need for opioids. Clinical studies indicate that this compound can provide analgesia superior to morphine and other opioids in postoperative settings .
  • Acute Musculoskeletal Pain : this compound is also employed in treating acute musculoskeletal pain, demonstrating comparable efficacy to other analgesics .
  • Ocular Inflammation : Topical formulations of this compound are used for treating ocular inflammatory conditions, showcasing its versatility beyond systemic pain management .

Opioid-Sparing Effects

One of the significant advantages of this compound is its ability to reduce opioid consumption. Studies reveal that when combined with opioids, this compound can decrease opioid requirements by approximately 36% . This reduction is particularly beneficial in minimizing the risk of opioid-related adverse effects such as nausea and gastrointestinal complications .

Pharmacodynamics and Pharmacokinetics

This compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The drug exhibits a rapid onset of action when administered intravenously or intramuscularly, making it suitable for acute pain scenarios .

Formulations and Administration Routes

This compound is available in multiple formulations:

  • Oral Tablets : Commonly prescribed for outpatient pain management.
  • Intravenous and Intramuscular Injections : Used primarily in hospital settings for immediate pain relief.
  • Topical Ophthalmic Solutions : Applied directly to the eye for inflammatory conditions.

Efficacy Studies

Research indicates that single-dose this compound has shown greater efficacy than traditional analgesics like aspirin and acetaminophen . In a systematic review of multiple studies, this compound was found to significantly improve pain control post-surgery while also facilitating faster recovery times .

Safety Profile

Despite its benefits, this compound's use is associated with gastrointestinal toxicity, particularly at high doses or prolonged use beyond five days . A case-control study found that patients over 65 years old had a higher risk of gastrointestinal bleeding when treated with this compound compared to opioids . Therefore, careful monitoring and adherence to dosing guidelines are essential.

Summary Table of Applications

Application AreaDescriptionEfficacy Evidence
Postoperative PainEffective in reducing pain after surgerySuperior analgesia compared to morphine
Acute Musculoskeletal PainUseful for managing acute injuriesComparable efficacy to other NSAIDs
Ocular InflammationTopical use for treating eye inflammationDemonstrated effectiveness in inflammatory conditions
Opioid-Sparing AgentReduces opioid requirements when used alongside opioidsDecreases opioid use by ~36% in postoperative care

Mechanism of Action

Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Similarities and Differences

  • Indomethacin : Ketorolac shares structural and functional similarities with indomethacin, a potent NSAID with strong anti-inflammatory effects. Both inhibit COX-1 and COX-2, but this compound has a shorter half-life (4–6 hours vs. 4.5 hours for indomethacin) and is preferred for acute pain due to lower cumulative toxicity .
  • Ketoprofen/Ibuprofen : Despite the name similarity, this compound is structurally distinct from ketoprofen (a propionic acid derivative). It lacks the carboxylic acid group, contributing to its unique pharmacokinetic profile .

Table 1: Binding Affinity of DDX3 Inhibitors

Compound Binding Energy (kcal/mol) Hydrogen Bonds with DDX3
This compound salt -29.74 Gly227, Gly229, Thr231, H₂O
RK33 (synthetic) -27.03 Not specified

Pharmacokinetic and Pharmacodynamic Comparisons

Half-Life and Metabolism

  • Diclofenac : Both this compound and diclofenac have short half-lives (~2 hours for diclofenac vs. 4–6 hours for this compound). However, this compound’s glucuronidation pathway reduces renal toxicity compared to diclofenac’s oxidative metabolism .
  • Parecoxib (COX-2 inhibitor) : Parecoxib has a longer half-life (~22 hours) but inferior postoperative pain control in uvulopalatopharyngoplasty (UPPP) patients compared to this compound (VAS scores: this compound < Parecoxib, p < 0.05) .

Table 2: Pharmacokinetic Profiles

Drug Half-Life (h) Metabolism Pathway Key Clinical Use
This compound 4–6 Glucuronidation Acute pain, perioperative
Diclofenac 1–2 Oxidation Chronic inflammation
Parecoxib 22 Hepatic hydrolysis Postoperative pain

Efficacy in Clinical Settings

Postoperative Pain Management

  • Tramadol/Flupirtine : In third molar surgery, this compound showed comparable efficacy to tramadol and flupirtine but required dosage optimization for sustained effect .
  • Nefopam : As an adjuvant in patient-controlled analgesia, this compound reduced meperidine consumption (12 mg vs. 19 mg in controls) and prolonged analgesia duration (14 vs. 9 hours) .

Ophthalmic Use

  • Steroids (Prednisolone, Loteprednol): this compound 0.5% matched loteprednol 0.5% in reducing post-phacoemulsification inflammation without elevating intraocular pressure (IOP), a risk associated with steroids .

Gastrointestinal (GI) and Renal Risks

  • Diclofenac : While equally effective for renal colic, this compound carries a higher risk of GI bleeding and acute kidney injury (incidence: 17–41% for this compound vs. 17–62% for morphine) .
  • Acetaminophen: this compound has fewer overall side effects (30–40% vs. 50–57%) but is contraindicated in chronic use due to toxicity .

Biological Activity

Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties, particularly in postoperative pain management. Its biological activity extends beyond simple pain relief, involving complex mechanisms that include inhibition of cyclooxygenase enzymes and potential anticancer effects. This article explores the diverse biological activities of this compound, supported by relevant research findings, data tables, and case studies.

Inhibition of Cyclooxygenase Enzymes
this compound primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The S-enantiomer of this compound is responsible for its analgesic effects through this mechanism, while the R-enantiomer exhibits distinct pharmacological activities.

GTPase Inhibition
Recent studies have identified R-ketorolac as an inhibitor of Rac1 and Cdc42, GTPases involved in cell signaling pathways that regulate cell proliferation and migration. This inhibition occurs at low micromolar concentrations and may contribute to this compound's potential anticancer properties .

Anticancer Activity

Research indicates that this compound has potential applications in oncology. A study demonstrated that this compound salt inhibited the growth of oral squamous cell carcinoma (OSCC) cell lines, showing significant cytotoxic effects with IC50 values ranging from 2.6 µM to 8.1 µM .

Case Study: this compound in Breast Cancer Patients

In a multicenter, randomized phase III trial involving high-risk breast cancer patients, a single dose of 30 mg this compound did not significantly improve disease-free survival compared to placebo . However, this study highlights the need for further investigation into the drug's role in cancer therapy.

Clinical Efficacy in Pain Management

This compound is commonly used for managing acute postoperative pain. A systematic review indicated that intravenous this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo within four to six hours post-surgery . The number needed to treat (NNT) was approximately 2.4 for four hours and 2.5 for six hours, demonstrating its efficacy in pain management.

Efficacy Data Table

Study TypeParticipantsPain Relief (≥50%)NNTAdverse Events
Systematic Review658RR 2.81 (4 hours)2.4Moderate increase
Randomized Controlled Trial914RR 3.26 (6 hours)2.5Serious AEs rare

Safety Profile

While this compound is effective for pain relief, its safety profile is a concern due to potential adverse events such as gastrointestinal bleeding and renal impairment, particularly with prolonged use or high doses . A systematic review found that total adverse event rates were slightly higher with this compound compared to placebo but serious adverse events were rare .

Adverse Events Data Table

Adverse Event TypeThis compound (%)Placebo (%)
Total Adverse Events7465
Serious Adverse EventsRareRare

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for comparing ketorolac’s analgesic efficacy against opioids in pediatric postoperative pain?

  • Answer: Use randomized controlled trials (RCTs) with double-blind designs to minimize bias. Stratify participants by age and surgery type, and standardize dosing (e.g., 0.5 mg/kg or 1 mg/kg this compound). Measure outcomes like pain intensity reduction (≥50%) and opioid consumption post-surgery. Note heterogeneity in study designs (e.g., single vs. multiple doses) and use GRADE criteria to assess evidence quality .

Q. How do formulation properties (e.g., aqueous vs. oil-based) impact this compound’s ocular bioavailability in preclinical models?

  • Answer: Conduct in vivo bioavailability studies in animal models (e.g., rabbits) using HPLC to quantify this compound levels in aqueous humor. Compare formulations (aqueous, sesame oil, ointments) for absorption rates and sustained effects. For example, oil-based drops show higher bioavailability than aqueous formulations, while ointments prolong drug retention .

Q. What statistical methods are suitable for analyzing dose-dependent analgesic efficacy of parenteral this compound?

  • Answer: Use meta-analysis with random-effects models to pool data from trials comparing FDA-approved doses (e.g., 30 mg IV) vs. lower off-label doses. Primary outcomes should include pain scores and opioid-sparing effects. Address heterogeneity in dosing regimens (e.g., IV vs. IM) and surgical contexts to resolve contradictions in equianalgesic potency .

Q. How can conflicting data on this compound’s renal toxicity risk be reconciled in retrospective cohort studies?

  • Answer: Adjust for confounding variables (e.g., comorbidities, concurrent NSAID use) using multivariate regression. Compare this compound-exposed cohorts with opioid-only groups, focusing on acute renal failure incidence. Note that premarketing trials underreported nephrotoxicity, necessitating postmarketing surveillance with large sample sizes .

Advanced Research Questions

Q. How can 2D QSAR and molecular docking optimize this compound-derived COX-2 inhibitors?

  • Answer: Use SwissADME and ChemBL databases to predict anti-inflammatory activity of this compound analogs. Apply Lipinski/VEBER rules for drug-likeness screening. Validate COX-2 inhibition via molecular docking (e.g., AutoDock Vina) to calculate binding affinity and interaction patterns. For example, analogs 32, 34, and 37 showed higher activity than this compound in silico .

Q. What experimental designs validate this compound’s dual COX-1/COX-2 inhibition in inflammatory models?

  • Answer: Use ex vivo assays (e.g., whole blood COX-1/COX-2 inhibition) or in vivo models (e.g., carrageenan-induced paw edema). Compare this compound with selective COX-2 inhibitors (e.g., celecoxib) and nonselective NSAIDs. Confirm results via prostaglandin E2 (PGE2) quantification in tissue samples .

Q. How can multivariate UV spectrophotometry improve this compound quantification in complex formulations?

  • Answer: Develop a calibration model using wavelength selection (e.g., 245 nm) and chemometric tools (e.g., partial least squares regression). Validate accuracy via recovery studies in bulk drugs and tablets. Compare with RP-HPLC (C18 columns, methanol-water mobile phase) for cross-method validation .

Q. What meta-analysis strategies address heterogeneity in this compound’s preemptive analgesia trials?

  • Answer: Follow PRISMA guidelines to include RCTs with standardized pain scales (e.g., VAS) and opioid consumption metrics. Stratify by administration timing (pre- vs. intraoperative) and surgery type. Use subgroup analysis to resolve discrepancies in 24-hour efficacy vs. short-term pain relief .

Q. How do pharmacokinetic interactions between this compound and opioids influence experimental design in multimodal analgesia studies?

  • Answer: Design crossover trials to assess drug synergy via isobolographic analysis. Measure plasma concentrations of both drugs and correlate with pain relief. Account for CYP450 enzyme interactions (e.g., morphine metabolism) and adjust dosing intervals to avoid confounding .

Q. What in vitro models evaluate this compound’s stability in novel drug delivery systems (e.g., lipid emulsions)?

  • Answer: Conduct forced degradation studies under high temperature, humidity, and light exposure. Use HPLC to monitor this compound isopropyl ester stability. Assess drug-excipient compatibility via FTIR and DSC. Optimize lipid emulsion formulations for intravenous use based on partition coefficient and degradation kinetics .

Properties

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8023189
Record name Ketorolac
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Molecular Weight

255.27 g/mol
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Physical Description

Solid
Record name Ketorolac
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Solubility

5.13e-01 g/L
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CAS No.

74103-06-3, 66635-83-4
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Melting Point

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt)
Record name Ketorolac
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URL http://www.hmdb.ca/metabolites/HMDB0014608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Synthesis routes and methods II

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (2.04 g 5.0 mmoles) was dissolved in methanol (100 ml) and water (10 ml), and sodium hydroxide (0.40 g, 10 mmoles) was added. This solution was heated at reflux temperature in an argon atmosphere for 2 hours. The reaction mixture was evaporated to dryness in vacuo, the residue was dissolved in 50% aqueous methanol (125 ml), magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added and the mixture was hydrogenated at room temperature and atmospheric pressure for 2 hours. A sample withdrawn at this time, after workup, was analyzed by NMR and shown to contain 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylic acid as the sodium salt. (This material is, of course, extremely unstable in acid and decarboxylates immediately to the corresponding monocarboxylic acid if acid is added during the analytical process.) The rest of the solution was filtered through celite, the solid filter cake was washed well with methanol and water. Evaporation of most of the methanol was carried out at reduced pressure. The resulting aqueous material was made acidic with 1N, hydrochloric acid and the product was extracted into ethyl acetate (200 ml). The aqueous phase was further acidified with a few ml of concentrated hydrochloric acid and extracted with an additional quantity (150 ml) of ethyl acetate. The combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give a colorless solid (1.19 g, 93%) which was homogeneous by TLC. Recrystallization of this material from dichloromethane-hexane gave a first crop (0.699 g) melting point (154°-154.5°) corrected and a second crop (0.170 g) melting point (149°-151.5°) corrected. A third crop of the product was obtained by treatment of the residue obtained by evaporation of the mother liquors with activated charcoal in ethyl-acetate. Recrystallization from methanol-water of the material isolated from the ethyl-acetate gave the third crop (0.038 g) melting point (148°-150°) corrected. An authentic sample prepared by a well established alternative route had melting point (154.5°) corrected. The total crystallized yield of 5-benzoyl,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid was (0.907 g, 71%) based on starting material.
Name
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDTA disodium salt
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0 (± 1) mol
Type
reactant
Reaction Step Four
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reactant
Reaction Step Four
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Reaction Step Four
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
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0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
1%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.